Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate
CAS No.:
Cat. No.: VC18969306
Molecular Formula: C10H10F3NO3
Molecular Weight: 249.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10F3NO3 |
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Molecular Weight | 249.19 g/mol |
IUPAC Name | ethyl 4-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate |
Standard InChI | InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-5-14-8(10(11,12)13)4-7(6)16-2/h4-5H,3H2,1-2H3 |
Standard InChI Key | PNDNYEGCCBRAEB-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN=C(C=C1OC)C(F)(F)F |
Introduction
Structural and Electronic Properties
The molecular formula of ethyl 4-methoxy-6-(trifluoromethyl)nicotinate is C₁₀H₁₀F₃NO₃, with a molecular weight of 249.19 g/mol. The trifluoromethyl (-CF₃) group at the 6-position contributes significantly to the compound’s lipophilicity, enhancing membrane permeability and metabolic stability compared to non-fluorinated analogs . The methoxy (-OCH₃) group at the 4-position introduces electron-donating effects, modulating the pyridine ring’s electronic environment and influencing reactivity in substitution or coupling reactions .
Comparative Substituent Effects
The table below contrasts key properties of ethyl 4-methoxy-6-(trifluoromethyl)nicotinate with structurally related nicotinate esters:
*Predicted using fragment-based methods.
The higher logP of ethyl 4-methoxy-6-(trifluoromethyl)nicotinate compared to its 6-CF₃ analog underscores the methoxy group’s role in enhancing lipid solubility. This property is critical for bioavailability in drug design.
Synthetic Strategies
Retrosynthetic Analysis
The synthesis of ethyl 4-methoxy-6-(trifluoromethyl)nicotinate can be conceptualized through the following steps:
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Trifluoromethylation: Introduction of the -CF₃ group at the 6-position via Ullmann-type coupling or direct fluorination.
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Methoxylation: Nucleophilic aromatic substitution (SNAr) or copper-mediated coupling to install the methoxy group at the 4-position.
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Esterification: Reaction of the carboxylic acid precursor with ethanol under acidic catalysis.
Proposed Synthetic Route
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Starting Material: 4-Chloronicotinic acid.
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Trifluoromethylation:
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Methoxylation:
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Esterification:
Yield Optimization:
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Continuous-flow reactors could improve trifluoromethylation efficiency (>75% yield).
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Microwave-assisted methoxylation may reduce reaction time from 24 hours to 2–4 hours.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The methoxy group’s electron-donating nature activates the pyridine ring toward electrophilic attack at the 3- and 5-positions. For example:
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Nitration: Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups, enabling further reduction to amines for drug derivatization.
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Sulfonation: Oleum (fuming H₂SO₄) yields sulfonic acid derivatives for hydrophilic analog synthesis.
Ester Hydrolysis
The ethyl ester undergoes saponification with NaOH in aqueous ethanol to regenerate the carboxylic acid, a precursor for amide or hydrazide formation :
Applications: Acid intermediates are pivotal in synthesizing metal-organic frameworks (MOFs) for catalytic applications.
Biological Activity and Applications
Anticancer Screening
In silico docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) toward cyclin-dependent kinase 4 (CDK4), a target in breast cancer therapy.
Industrial Uses
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Ligands in Catalysis: The pyridine nitrogen and ester oxygen can coordinate to transition metals (e.g., Pd, Cu) in cross-coupling reactions.
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Polymer Additives: Incorporation into polyesters improves UV stability due to the CF₃ group’s electron-withdrawing effects.
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Competing reactions during trifluoromethylation may yield 2-CF₃ byproducts.
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Purification: Similar polarities of 4- and 6-substituted isomers complicate chromatographic separation.
Research Priorities
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Crystallography: Single-crystal X-ray diffraction to resolve the substituent orientation.
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In Vivo Toxicity: Rodent studies to assess hepatic and renal safety profiles.
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Scale-Up: Developing solvent-free esterification to meet green chemistry standards.
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